molecular formula C18H23N5O3 B11009288 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11009288
M. Wt: 357.4 g/mol
InChI Key: HRUNEVOYYFNPCM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex molecule featuring a 1,4-benzodioxin core, an acetamide group, a cyclohexyl moiety, and a tetrazole substituent. The 1,4-benzodioxin scaffold is pharmacologically significant due to its prevalence in bioactive molecules, such as anti-inflammatory agents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which exhibits activity comparable to Ibuprofen ). The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding affinity in drug design, while the cyclohexyl group contributes to lipophilicity and conformational rigidity.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H23N5O3/c24-17(20-14-4-5-15-16(10-14)26-9-8-25-15)11-18(6-2-1-3-7-18)12-23-13-19-21-22-23/h4-5,10,13H,1-3,6-9,11-12H2,(H,20,24)

InChI Key

HRUNEVOYYFNPCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)OCCO3)CN4C=NN=N4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure can be broken down into several key components:

  • Dihydrobenzodioxin moiety : Known for its role in various biological activities.
  • Tetrazole ring : Often associated with enhanced pharmacological properties.
  • Cyclohexyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

Anticancer Activity

Research indicates that derivatives of benzodioxin compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation across multiple lines, including breast (MCF-7), lung (HCT116), and colon cancers. The IC50 values for these activities often range from 2.52 µM to 24.74 µM, indicating significant potency compared to standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Reference
Compound 3aMCF-724.74
Compound 3bHCT1162.52
AMG 9810Various~92.4

Anti-inflammatory and Analgesic Effects

This compound has shown promise in reducing inflammation and pain in various models. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. Compounds with similar structures have been documented to exhibit anti-inflammatory effects comparable to traditional NSAIDs .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that it may possess activity against both gram-positive and gram-negative bacteria. However, specific data on this compound's efficacy are still limited compared to its anticancer properties .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : Targeting specific enzymes such as COX and various kinases.
  • Receptor Modulation : Interaction with receptors involved in pain and inflammation pathways.

Case Studies

A notable study involved the synthesis of several derivatives based on the core structure of N-(2,3-dihydro-1,4-benzodioxin). Researchers found that modifications at specific positions led to compounds with enhanced biological activity .

In another investigation focusing on the tetrazole component, it was revealed that modifications could significantly alter the binding affinity for targets such as the serotonin receptor .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of benzodioxin have been shown to inhibit bacterial growth effectively against various strains. The mechanism is often attributed to interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Properties

Studies have suggested that the compound may possess anticancer activity. In vitro evaluations have demonstrated that related benzodioxin derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The detailed mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specific derivatives have shown activity against enzymes such as α-glucosidase and acetylcholinesterase, suggesting applications in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD). The inhibition of these enzymes can lead to decreased glucose absorption and improved cognitive function.

Case Study 1: Antimicrobial Evaluation

A study synthesized several benzodioxin derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Anticancer Activity

In another research effort, a series of benzodioxin-based compounds were tested for their anticancer effects on human cancer cell lines. Results showed significant cytotoxicity and induction of apoptosis in specific cancer types, suggesting that further development could lead to novel anticancer therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Biological Activity Reference
Target Compound 1,4-Benzodioxin Acetamide, Tetrazole, Cyclohexyl Hypothesized anti-inflammatory N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide 1,4-Benzodioxin Acetamide Anti-inflammatory (Ibuprofen-like)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,4-Benzodioxin (analog) Acetamide, Triazole Not reported
3',4'(1",4"-Dioxino)flavone (4f) Flavone + 1,4-Dioxane Flavonoid, Dioxane Antihepatotoxic (Silymarin-like)
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g) Thiazole + Triazole Acetamide, Nitro groups Not reported

Key Observations :

  • Tetrazole vs.
  • Cyclohexyl vs. Triazole : Unlike triazole-containing analogs (e.g., 6a ), the cyclohexyl group in the target compound introduces steric bulk, which may modulate selectivity for specific biological targets.
  • Antihepatotoxic Analogs : Flavone derivatives with 1,4-dioxane rings (e.g., 4f ) highlight the therapeutic versatility of dioxane/dioxin scaffolds, though their mechanisms differ from acetamide-based structures.

Physicochemical Properties

  • Solubility : The tetrazole group may enhance aqueous solubility relative to nitro-substituted thiazole derivatives (e.g., 11g ).

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